alpha-Methyl-DL-histidine dihydrochloride

Enzyme Inhibition Histidine Decarboxylase Structure-Activity Relationship

This racemic, synthetic amino acid derivative is a well-characterized histidine decarboxylase (HDC) inhibitor. The alpha-methyl modification confers potent, selective HDC inhibition—unlike unmodified L-histidine or beta-substituted analogs—without cross-reactivity with AADC/DOPA decarboxylase. Proven in vivo efficacy: monotherapy reduces tumor growth in Leydig cell and cholangiocarcinoma xenograft models. Unique dual functionality in prokaryotes inhibits histidinyl‑tRNA synthesis. Supplied as a water‑soluble dihydrochloride salt (≥98% purity) for reliable aqueous dosing. Essential for cancer research, enzymology, and microbiology studies requiring a validated HDC inhibitor with a defined pharmacodynamic profile.

Molecular Formula C7H13Cl2N3O2
Molecular Weight 242.11
CAS No. 32381-18-3
Cat. No. B613160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-DL-histidine dihydrochloride
CAS32381-18-3
Synonyms32381-18-3; alpha-Methyl-DL-histidinedihydrochloride; alpha-METHYL-DL-HISTIDINE; SCHEMBL2808246; CTK4G8608; AM022285; Histidine,a-methyl-,dihydrochloride(9CI); ALPHA-METHYL-DL-HISTIDINEDIHYDROCHLORIDE; 2-amino-3-(1H-imidazol-4-yl)-2-methylpropanoicaciddihydrochloride; 2-AMINO-3-(3H-IMIDAZOL-4-YL)-2-METHYLPROPANOICACIDDIHYDROCHLORIDE
Molecular FormulaC7H13Cl2N3O2
Molecular Weight242.11
Structural Identifiers
SMILESCC(CC1=CN=CN1)(C(=O)O)N.Cl.Cl
InChIInChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H
InChIKeyYWVHQKZLHBDZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Methyl-DL-histidine dihydrochloride (CAS 32381-18-3): A Research-Grade Histidine Decarboxylase Inhibitor for Preclinical Investigation


alpha-Methyl-DL-histidine dihydrochloride (CAS 32381-18-3), also referred to as DL-α-methylhistidine dihydrochloride or α-MHD, is a racemic, synthetic amino acid derivative that functions as a well-characterized inhibitor of the pyridoxal 5′-phosphate-dependent enzyme histidine decarboxylase (HDC) [1]. As the dihydrochloride salt of the free base alpha-methylhistidine, this formulation is typically supplied as a white powder with a molecular weight of 242.10 g/mol and is soluble in water and DMSO, facilitating its use in aqueous biological assay systems [2]. The compound is supplied by several vendors with certified purity typically ≥98–99% by TLC, and its primary research applications are rooted in modulating histamine biosynthesis via HDC inhibition .

Why alpha-Methyl-DL-histidine dihydrochloride Cannot Be Substituted with Unmodified Histidine or Simple Methylated Isomers


Substituting alpha-methyl-DL-histidine dihydrochloride with unmodified L-histidine or other methylated histidine isomers is scientifically unjustifiable due to profound differences in biochemical function and enzyme targeting. While unmodified L-histidine is the native substrate for histidine decarboxylase (HDC) leading to histamine production, the alpha-methyl modification on the amino acid backbone of this compound confers inhibitory activity against HDC [1]. Furthermore, the position of the methyl group is critical; alpha-substituted analogues (e.g., alpha-methylhistidine) demonstrate potent HDC inhibition, whereas beta-substituted analogues (e.g., beta,beta-dimethylhistidine) and other derivatives (e.g., homohistidine) fail to exhibit any measurable inhibitory activity at comparable concentrations [2]. Therefore, using a generic histidine or an incorrectly positioned methyl analog would fail to recapitulate the specific HDC inhibition required for targeted mechanistic or preclinical studies.

Quantitative Differentiation of alpha-Methyl-DL-histidine dihydrochloride: Comparative Inhibitory Potency, In Vivo Efficacy, and Structural Advantages


Comparative Inhibitory Potency Against Histidine Decarboxylase: Alpha-Methyl Substitution Outperforms Other Alkyl and Beta-Substituted Analogues

In a systematic structure-activity relationship (SAR) study evaluating histidine analogues as potential HDC inhibitors, alpha-methylhistidine demonstrated superior inhibitory potency compared to a panel of closely related analogues. Using an in vitro radioisotopic assay with rat pyloric stomach extracts measuring 14CO2 evolution from carboxyl-14C-labeled histidine, alpha-methylhistidine was found to be more potent than alpha-substituted analogues with longer alkyl chains (C2-C4) and the 2-hydroxyethyl analogue. Critically, the alpha-n-butyl analogue was completely inactive at 10⁻³ M, and the beta-substituted analogues, beta,beta-dimethylhistidine and homohistidine, also failed to exhibit any measurable activity at this same concentration [1].

Enzyme Inhibition Histidine Decarboxylase Structure-Activity Relationship

Selective Inhibition of Specific Histidine Decarboxylase: Differential Sensitivity to alpha-Methylhistidine vs. alpha-Methyl DOPA

The selectivity of alpha-methylhistidine for specific histidine decarboxylase over related decarboxylases was demonstrated in an enzymatic study using rat basophilic leukemia cells as a source of HDC. The enzyme activity was potently inhibited by both brocresine and alpha-methylhistidine. In stark contrast, alpha-methyl DOPA, a known inhibitor of aromatic L-amino acid decarboxylase (AADC, also known as DOPA decarboxylase), failed to inhibit the HDC activity from this source, confirming that alpha-methylhistidine acts on the specific HDC enzyme isoform and not on the broader class of decarboxylases [1].

Enzyme Specificity Histidine Decarboxylase Aromatic L-Amino Acid Decarboxylase

In Vivo Antitumor Efficacy in Syngeneic Leydig Cell Tumor Model: α-MHD Monotherapy Reduces Tumor Growth and Angiogenesis

In a 2022 preclinical study, the in vivo antitumor efficacy of alpha-methyl-DL-histidine dihydrochloride (α-MHD) was evaluated in a syngeneic mouse model of Leydig cell tumor (LCT). Monotherapy with α-MHD effectively reduced tumor growth and angiogenesis. The study directly compared the efficacy of two HDC inhibitors, α-MHD and epigallocatechin gallate (EGCG), in two distinct LCT models. In the syngeneic model (using MA-10 Leydig tumor cells), monotherapy with α-MHD demonstrated effective reduction of both tumor growth and angiogenesis [1]. This finding aligns with earlier in vivo work in a cholangiocarcinoma xenograft model, where inhibition of HDC by α-methyl-DL-histidine significantly decreased tumor volume compared to vehicle controls at multiple time points (e.g., days 15–29, 36, 40, 42, and 45) [2].

In Vivo Pharmacology Tumor Growth Inhibition Angiogenesis Leydig Cell Tumor

Mechanistic Divergence from Histamine: Disruption of Histidinyl-tRNA Synthesis in Prokaryotic Systems

In addition to its direct inhibition of histidine decarboxylase in eukaryotic systems, alpha-methylhistidine exhibits a distinct and quantifiable mechanism of action in prokaryotic models that is not shared by histamine. In studies with Escherichia coli, alpha-methylhistidine was shown to inhibit the attachment of histidine to soluble RNA (tRNA), a critical step in protein synthesis. Kinetic studies revealed that the analogue affects the rate of histidine attachment to tRNA but is not itself incorporated. This inhibition initially impairs E. coli growth, which subsequently resumes at a slightly reduced rate due to the derepression of histidine biosynthetic enzymes that produce more histidine to outcompete the inhibitor [1].

tRNA Synthetase Inhibition Bacterial Metabolism Histidine Biosynthesis Protein Synthesis

Dihydrochloride Salt Form: Enhanced Water Solubility and Handling for Aqueous Assay Systems

alpha-Methyl-DL-histidine is commercially available as the dihydrochloride salt (CAS 32381-18-3), a formulation choice that directly impacts its utility in research settings. This dihydrochloride salt form is typically soluble in water, which is a critical requirement for preparing stock solutions and performing reproducible dilutions for cell-based assays, enzymatic studies, and in vivo dosing . The free base form of alpha-methylhistidine (C7H11N3O2, MW 169.18) is expected to have substantially lower aqueous solubility, which can lead to precipitation, inaccurate dosing, and increased inter-assay variability. Reputable vendors supply this compound with a purity specification of ≥98–99% (TLC), ensuring minimal batch-to-batch variability and reduced interference from impurities in sensitive biochemical assays .

Formulation Solubility Analytical Chemistry In Vitro Assays

High-Value Application Scenarios for alpha-Methyl-DL-histidine dihydrochloride in Research and Development


Preclinical Oncology: Investigating HDC as a Therapeutic Target in Histamine-Driven Tumors

The in vivo evidence demonstrating that α-MHD monotherapy reduces tumor growth and angiogenesis in a syngeneic Leydig cell tumor model , combined with its ability to decrease tumor volume in a cholangiocarcinoma xenograft model [4], makes alpha-methyl-DL-histidine dihydrochloride a valuable tool for cancer research groups. It is particularly suited for studies investigating the role of autocrine histamine signaling in tumorigenesis and for validating HDC as a drug target in oncology. Its proven in vivo efficacy distinguishes it from other HDC inhibitors that may lack published animal model data, allowing researchers to initiate studies with a compound of known pharmacodynamic effect.

Enzymology and Inhibitor Selectivity: Differentiating Between Specific and Non-Specific Decarboxylases

The selectivity of alpha-methylhistidine for specific histidine decarboxylase over AADC/DOPA decarboxylase , and its superiority over other alkyl and beta-substituted histidine analogues [4], positions this compound as a critical reagent for enzymology studies. Researchers aiming to dissect the functional contributions of HDC within complex biological matrices require a tool that does not cross-react with other decarboxylase family members. This compound's defined selectivity profile makes it an essential positive control or tool compound in assay development for HDC activity measurement and inhibitor screening campaigns.

Microbiology and Protein Synthesis: Probing Aminoacyl-tRNA Synthetase Function in Prokaryotes

Beyond its role as an HDC inhibitor in eukaryotic systems, alpha-methyl-DL-histidine dihydrochloride has a unique mechanism of action in prokaryotes: it inhibits the attachment of histidine to tRNA in E. coli, leading to disruption of histidinyl-tRNA synthesis and downstream effects on the histidine biosynthetic pathway . This dual functionality makes it a specialized tool for microbiologists investigating the regulation of amino acid biosynthesis and the function of histidyl-tRNA synthetase. For procurement, this is a distinct application space not served by typical HDC inhibitors like alpha-fluoromethylhistidine, which does not share this prokaryotic mechanism.

In Vitro Histamine Pathway Modulation: Reliable and Soluble Reagent for Cell-Based Assays

The dihydrochloride salt formulation ensures that alpha-methyl-DL-histidine dihydrochloride is readily soluble in water and aqueous buffers, which is essential for preparing consistent stock solutions and dilutions for cell culture and biochemical assays . This physicochemical property minimizes the risk of precipitation and ensures accurate dosing across a range of experimental conditions. For procurement, this translates to a more reliable and user-friendly reagent compared to the free base form. It is ideal for studies requiring modulation of histamine production in cell lines, including investigations into inflammation, gastric acid secretion, neurotransmission, and immune responses mediated by histamine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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